(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
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Overview
Description
®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by bromination. One common method involves the reduction of 7-nitro-5,6,7,8-tetrahydronaphthalen-2-ol using a reducing agent like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction and bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Lacks the hydrobromide component.
7-Nitro-5,6,7,8-tetrahydronaphthalen-2-ol: Contains a nitro group instead of an amino group.
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the amino group.
Uniqueness
®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene ring system allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C10H14BrNO |
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Molecular Weight |
244.13 g/mol |
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |
InChI Key |
JEVIHIXTYLDDSK-SBSPUUFOSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Br |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O.Br |
Origin of Product |
United States |
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